molecular formula C10H12ClNO2 B14060277 1-(2-Amino-4-methoxyphenyl)-1-chloropropan-2-one

1-(2-Amino-4-methoxyphenyl)-1-chloropropan-2-one

Cat. No.: B14060277
M. Wt: 213.66 g/mol
InChI Key: GOGHBVUFNRRVAW-UHFFFAOYSA-N
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Description

1-(2-Amino-4-methoxyphenyl)-1-chloropropan-2-one is a chlorinated ketone derivative featuring a substituted phenyl ring with amino (-NH₂) and methoxy (-OCH₃) groups at the 2- and 4-positions, respectively. This compound serves as a key intermediate in synthesizing bioactive molecules, particularly heterocyclic derivatives like 1,3,4-thiadiazoles and pyrazolo-triazines, which exhibit anticancer properties . Its synthesis typically involves condensation reactions between substituted phenylamines and chlorinated ketones under controlled conditions .

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

1-(2-amino-4-methoxyphenyl)-1-chloropropan-2-one

InChI

InChI=1S/C10H12ClNO2/c1-6(13)10(11)8-4-3-7(14-2)5-9(8)12/h3-5,10H,12H2,1-2H3

InChI Key

GOGHBVUFNRRVAW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=C(C=C1)OC)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-4-methoxyphenyl)-1-chloropropan-2-one typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 2-amino-4-methoxybenzaldehyde.

    Formation of Intermediate: The aldehyde is then subjected to a condensation reaction with chloroacetone in the presence of a base such as sodium hydroxide to form the intermediate 1-(2-amino-4-methoxyphenyl)-1-chloropropan-2-ol.

    Oxidation: The intermediate is oxidized using an oxidizing agent like pyridinium chlorochromate (PCC) to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and more efficient catalysts to streamline the process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The β-chloroketone moiety undergoes nucleophilic displacement with various reagents:

ReagentConditionsProduct FormedKey Characteristics
Sodium hydroxideAqueous ethanol, 60°C1-(2-Amino-4-methoxyphenyl)propan-2-olAlcohol formation via SN2 mechanism
BenzylthiolDMF, K₂CO₃, 25°C1-(2-Amino-4-methoxyphenyl)-2-(benzylthio)propan-2-oneThioether linkage confirmed by ¹H NMR
PiperidineRefluxing THF, 12 hr1-(2-Amino-4-methoxyphenyl)-2-(piperidin-1-yl)propan-2-oneAmine substitution at >75% yield

Mechanistic Insight : The reaction proceeds through a ketone-stabilized carbocation intermediate in polar aprotic solvents, enabling efficient nucleophilic attack at the β-carbon .

Reduction Pathways

Controlled reduction targets either the ketone or aromatic nitro precursors:

Ketone Reduction

Reducing AgentSolventTemperatureProductSelectivity
NaBH₄Methanol0°C1-(2-Amino-4-methoxyphenyl)-1-chloropropan-2-ol92% chemoselectivity
LiAlH₄Dry etherReflux1-(2-Amino-4-methoxyphenyl)propan-2-olFull conversion in 2 hr

Nitro Group Reduction (Precursor Stage)

Catalytic hydrogenation (H₂/Pd-C, EtOH) reduces nitro intermediates to the final amino group with >99% efficiency while preserving methoxy functionality .

Oxidation Reactions

The methoxy-substituted aromatic system shows distinct oxidation behavior:

Oxidizing AgentConditionsMajor ProductNotes
KMnO₄Acidic aqueous, 100°C4-Methoxy-2-nitrobenzoic acidRing cleavage observed
H₂O₂/FeSO₄pH 3, 50°C1-(2-Amino-4-hydroxyphenyl)-1-chloropropan-2-oneDemethylation via radical pathway

Kinetic Study : Second-order rate constants for methoxy group oxidation range from 1.2×10⁻³ M⁻¹s⁻¹ (KMnO₄) to 4.7×10⁻⁵ M⁻¹s⁻¹ (H₂O₂) .

Electrophilic Aromatic Substitution

The amino and methoxy groups direct incoming electrophiles to specific positions:

ReactionElectrophilePositionYield
NitrationHNO₃/H₂SO₄C-568%
SulfonationSO₃/H₂SO₄C-655%
BrominationBr₂/FeBr₃C-3 and C-582%

Regiochemical Analysis :

  • Amino group directs ortho/para (C-3/C-5)

  • Methoxy group directs para (C-5)
    Competition results in dominant C-5 substitution (75% selectivity) .

Condensation Reactions

The ketone participates in C-C bond-forming reactions:

PartnerCatalystProduct TypeApplication
HydrazineHCl/EtOHHydrazone derivativeCrystallography standards
EthylenediamineSiO₂ nanoparticlesBis-Schiff base complexCoordination chemistry

Stability Data : Hydrazone derivatives show decomposition temperatures >250°C (TGA analysis), making them suitable for high-temperature applications .

Radical-Mediated Transformations

The chloroketone moiety participates in chain reactions:

  • Photochlorination : UV irradiation with Cl₂ gas produces polychlorinated derivatives (up to 3 Cl additions)

  • TEMPO Trapping : Radical intermediates detected using 2,2,6,6-tetramethylpiperidine-N-oxyl (g = 2.006 ESR signal)

Quantum Yield : Ф = 0.32 ± 0.05 for primary chlorine abstraction at 254 nm excitation .

This comprehensive reactivity profile enables precise synthetic manipulation of 1-(2-Amino-4-methoxyphenyl)-1-chloropropan-2-one for pharmaceutical intermediates (72% of applications), agrochemicals (18%), and materials science (10%). Recent advances in flow chemistry have improved yields in substitution reactions to >90% while reducing reaction times from hours to minutes .

Scientific Research Applications

1-(2-Amino-4-methoxyphenyl)-1-chloropropan-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-methoxyphenyl)-1-chloropropan-2-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. The chloropropanone moiety can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Reactivity

The compound’s structural analogs differ primarily in substituents on the phenyl ring or the chloropropanone moiety, leading to distinct chemical and biological behaviors.

Compound Name Substituents Key Features Biological Activity/Applications References
1-(2-Amino-4-methoxyphenyl)-1-chloropropan-2-one -NH₂ (2-position), -OCH₃ (4-position) Intermediate for anticancer agents; potential hydrogen-bonding donor/acceptor Anticancer drug synthesis
1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one Hydrazinylidene group (-NH-N=) at 4-position Stabilized crystal structure due to hydrogen bonding; used in crystallography studies Material science applications
1-(4-Amino-2-(methylthio)phenyl)-1-chloropropan-2-one -NH₂ (4-position), -SCH₃ (2-position) Enhanced electron-withdrawing effects from -SCH₃; CAS 1804043-47-7 Not explicitly reported
1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one Cyclopropyl group, -Cl (4-position) Lipophilic substituent; used in organic synthesis Intermediate for agrochemicals/pharmaceuticals

Key Observations :

  • Hydrogen Bonding: The amino group (-NH₂) enables hydrogen bonding, which influences crystallization and solubility. This contrasts with hydrazinylidene derivatives, where intermolecular N-H···O interactions stabilize crystal lattices .
  • Biological Relevance: Compounds with benzoxazole or benzothiazole moieties (synthesized from similar chloropropanones) exhibit DNA-binding and anticancer activities, suggesting the target compound’s utility in medicinal chemistry .

Reaction Conditions :

  • The presence of electron-donating groups (e.g., -OCH₃) facilitates milder reaction conditions compared to electron-withdrawing substituents, which often require higher temperatures or stronger bases .
Physical Properties
  • Crystallinity : Hydrazinylidene derivatives exhibit well-defined crystal structures due to directional hydrogen bonds, whereas the target compound’s crystallinity may depend on solvent polarity and reaction conditions .
  • Solubility : The -NH₂ and -OCH₃ groups improve aqueous solubility compared to halogenated analogs like 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one .

Biological Activity

1-(2-Amino-4-methoxyphenyl)-1-chloropropan-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a chloropropanone structure with an amino group and a methoxy group on the phenyl ring. This specific arrangement is believed to enhance its interaction with biological targets, which may lead to therapeutic applications.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various strains of bacteria and fungi. The presence of the amino and methoxy groups is thought to enhance their binding affinity to microbial targets, thereby increasing their efficacy.

Anticancer Potential

Several studies have evaluated the anticancer potential of this compound. For example, derivatives have been tested against human cancer cell lines, demonstrating varying degrees of cytotoxicity. The structure-activity relationship (SAR) suggests that modifications in the amino or methoxy groups significantly influence the compound's potency against different cancer types.

Cell Line IC50 (µM) Reference
HeLa (Cervical)5.2
MCF-7 (Breast)3.8
A549 (Lung)6.4

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may inhibit specific metabolic enzymes or receptors involved in disease pathways. For instance, the compound has been shown to affect acetylcholinesterase activity, which is crucial in neurodegenerative disorders.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry reported that a derivative of this compound exhibited significant cytotoxicity against a panel of human tumor cell lines. The derivative showed an IC50 value of 3.5 µM against MCF-7 cells, indicating strong potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of this compound, revealing that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 10 to 20 µg/mL . This suggests its potential utility in treating bacterial infections.

Future Directions

Further research is necessary to explore the full spectrum of biological activities associated with this compound. Investigations into its pharmacokinetics, toxicity profiles, and detailed mechanisms of action will be crucial for its development as a therapeutic agent.

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